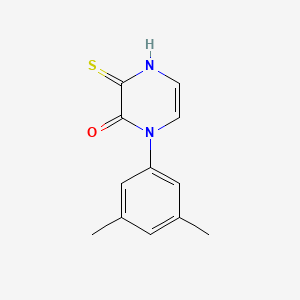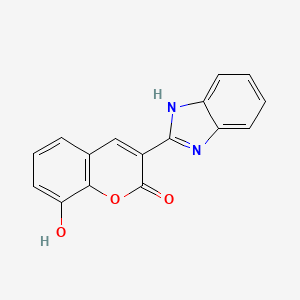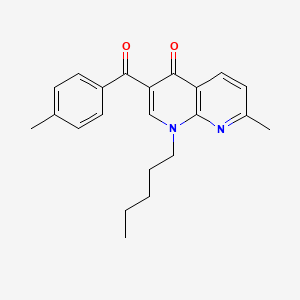
1-(3,5-dimethylphenyl)-3-sulfanylidene-1,2,3,4-tetrahydropyrazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-Dimethylphenyl)-3-sulfanylidene-1,2,3,4-tetrahydropyrazin-2-one, also known as 3,5-Dimethylphenyl-3-sulfanylidene-1,2,3,4-tetrahydropyrazin-2-one or 3,5-Dimethylphenyl-3-sulfanylidene-1,2,3,4-tetrahydropyrazin-2-one, is a novel synthetic compound that has recently been investigated for its potential therapeutic application. This compound is derived from the reaction of 3,5-dimethylphenyl-3-sulfanylidene-1,2,3,4-tetrahydropyrazin-2-one and a variety of other compounds, resulting in a molecule that has a unique and complex structure. This compound has been studied for its potential therapeutic applications due to its ability to interact with a variety of biological targets.
Aplicaciones Científicas De Investigación
1-(1-(3,5-dimethylphenyl)-3-sulfanylidene-1,2,3,4-tetrahydropyrazin-2-onephenyl)-3-sulfanylidene-1,2,3,4-tetrahydropyrazin-2-one has been studied for its potential therapeutic applications due to its ability to interact with a variety of biological targets. This compound has been investigated for its ability to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. Additionally, this compound has been studied for its potential to act as an anti-inflammatory agent, as well as its potential to act as an anti-cancer agent. In addition to these potential therapeutic applications, this compound has also been studied for its potential use as a diagnostic agent, as it has been shown to be able to detect the presence of certain proteins in cells.
Mecanismo De Acción
1-(1-(3,5-dimethylphenyl)-3-sulfanylidene-1,2,3,4-tetrahydropyrazin-2-onephenyl)-3-sulfanylidene-1,2,3,4-tetrahydropyrazin-2-one has been shown to interact with a variety of biological targets, including enzymes involved in the metabolism of drugs, as well as various proteins. This compound has been shown to interact with these targets by forming a covalent bond with them, resulting in the inhibition of their activity. Additionally, this compound has been shown to interact with other molecules, such as lipids and carbohydrates, resulting in changes in their structure and function.
Biochemical and Physiological Effects
1-(1-(3,5-dimethylphenyl)-3-sulfanylidene-1,2,3,4-tetrahydropyrazin-2-onephenyl)-3-sulfanylidene-1,2,3,4-tetrahydropyrazin-2-one has been studied for its potential therapeutic applications due to its ability to interact with a variety of biological targets. This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of enzymes involved in the metabolism of drugs, as well as the inhibition of proteins involved in the regulation of cell growth and differentiation. Additionally, this compound has been shown to have anti-inflammatory and anti-cancer effects, as well as potential diagnostic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(1-(3,5-dimethylphenyl)-3-sulfanylidene-1,2,3,4-tetrahydropyrazin-2-onephenyl)-3-sulfanylidene-1,2,3,4-tetrahydropyrazin-2-one has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of this compound is its relatively low cost and easy availability. Additionally, this compound is relatively stable, making it ideal for use in a variety of laboratory experiments. However, this compound is also limited by its low solubility in aqueous solutions, making it difficult to use in certain experiments. Additionally, this compound is not as well studied as other compounds, making it difficult to predict its effects on biological systems.
Direcciones Futuras
1-(1-(3,5-dimethylphenyl)-3-sulfanylidene-1,2,3,4-tetrahydropyrazin-2-onephenyl)-3-sulfanylidene-1,2,3,4-tetrahydropyrazin-2-one is a relatively new compound, and as such, there are a number of potential future directions for its research and development. One potential future direction is the investigation of its potential therapeutic applications, such as its ability to inhibit enzymes involved in the metabolism of drugs, as well as its potential to act as an anti-inflammatory or anti-cancer agent. Additionally, this compound could be further studied for its potential use as a diagnostic agent, as it has been shown to be able to detect the presence of certain proteins in cells. Finally, this compound could be further studied for its potential use in drug delivery systems, as it has been shown to be able to interact with a variety of molecules, including lipids and carbohydrates.
Métodos De Síntesis
The synthesis of 1-(1-(3,5-dimethylphenyl)-3-sulfanylidene-1,2,3,4-tetrahydropyrazin-2-onephenyl)-3-sulfanylidene-1,2,3,4-tetrahydropyrazin-2-one is a relatively simple process, and can be achieved through a variety of methods. The most common method is the reaction of 3,5-dimethylphenyl-3-sulfanylidene-1,2,3,4-tetrahydropyrazin-2-one with an organic acid, such as acetic acid, in a solvent such as dimethyl sulfoxide (DMSO). This reaction results in the formation of the desired compound, which can then be isolated and purified. Other methods of synthesis include the use of a variety of other organic acids and solvents, as well as the use of catalysts such as palladium or copper.
Propiedades
IUPAC Name |
4-(3,5-dimethylphenyl)-2-sulfanylidene-1H-pyrazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-8-5-9(2)7-10(6-8)14-4-3-13-11(16)12(14)15/h3-7H,1-2H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTGNZTCPWKMNDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C=CNC(=S)C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-dimethylphenyl)-2-sulfanylidene-1H-pyrazin-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[8-(2-methylpropyl)-7-oxo-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl]-N-[2-(4-sulfamoylphenyl)ethyl]butanamide](/img/structure/B6514802.png)
![5-amino-1-{[(2,6-dimethylphenyl)carbamoyl]methyl}-N-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6514810.png)
![2-(2-{[5-(2-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(14),3(8),4,6,10,12-hexaen-7-yl]sulfanyl}acetamido)acetic acid](/img/structure/B6514821.png)

![3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B6514846.png)
![N-[2-(1H-indol-3-yl)ethyl]-3-{8-methyl-7-oxo-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl}propanamide](/img/structure/B6514848.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-3-{8-methyl-7-oxo-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl}propanamide](/img/structure/B6514850.png)
![2-(4-tert-butylphenyl)-3-(ethylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B6514856.png)
![3-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6514863.png)
![2-[5-(5-chloro-2-methylphenyl)-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B6514866.png)


![7-methyl-3-(4-methylbenzoyl)-1-{[3-(trifluoromethyl)phenyl]methyl}-1,4-dihydro-1,8-naphthyridin-4-one](/img/structure/B6514897.png)
![5-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-6-[(4-chlorophenyl)methyl]-2-ethyl-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B6514905.png)